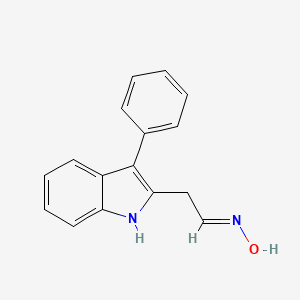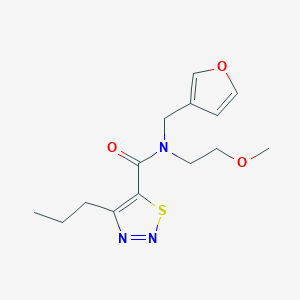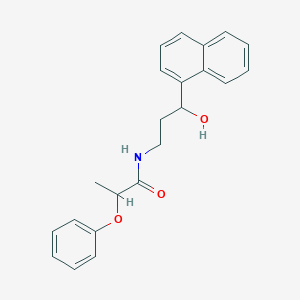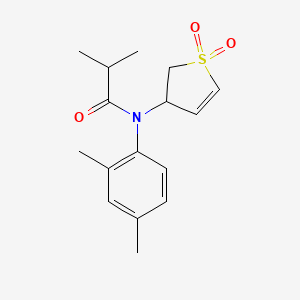![molecular formula C22H20O9 B2693377 3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone CAS No. 29278-57-7](/img/structure/B2693377.png)
3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone” is a chemical substance with the CAS number 29278-57-7 . It is used for research and development .
Molecular Structure Analysis
The molecular formula of this compound is C22H20O9 . Detailed structural information or 3D conformations can be obtained through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a molecular weight of 428.39 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3 , a boiling point of 773.3±60.0 °C , and a flash point of 332.4±32.9 °C . It has 9 H-bond acceptors and no H-bond donors .科学的研究の応用
Thermodynamic and Structural Investigations
Research on dioxotetraza and bis(dioxotetraaza) macrocycles, closely related to the compound of interest, has contributed to understanding their complexation with copper(II) ions at physiological pH. These studies revealed the formation of neutral complexes in aqueous solutions, which is crucial for developing copper-based therapeutic agents. The structural analysis by X-ray confirmed the configuration of these complexes, suggesting a pathway to neutral complexes formation suitable for biological environments (Déchamps-Olivier et al., 2009).
Syntheses of Benzo-Fused Macrocycles
In another study, simple syntheses of new benzo-fused macrocycles incorporating chalcone moiety were described, showcasing the versatility of macrocyclic compounds in synthesizing complex structures from common materials. These compounds, characterized by analytical and spectral data, add to the diversity of macrocyclic chemistry and its potential in material science (Mondal et al., 2014).
Mercury(II) Chloride Coordination
The preferential coordination of mercury(II) chloride to ethereal oxygens over sulfurs in specific macrocyclic structures highlights the selective binding capabilities of macrocycles, which is significant for understanding heavy metal interactions and detoxification processes (Kubo et al., 1995).
Deuterium Labeled Macrocyclic Polyethers
The synthesis of deuterium-labeled macrocyclic polyethers (crown ethers) demonstrates the importance of isotopic labeling in studying the physicochemical properties of macrocyclic compounds and their interactions with ions, which can be applied in various fields, including analytical chemistry and drug delivery systems (Whitney & Jaeger, 1980).
Inclusion Compound Formation
Research on the formation of 1:1 inclusion compounds between water and a macrocyclic crown phosphonamide underlines the potential of macrocycles in creating host-guest complexes, which is fundamental for developing new materials and sensors (Declercq et al., 1997).
Safety and Hazards
The compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
3,6,13,16,19-pentaoxatricyclo[19.2.2.28,11]heptacosa-1(24),8,10,21(25),22,26-hexaene-2,7,12,20-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c23-19-15-1-5-17(6-2-15)21(25)30-13-14-31-22(26)18-7-3-16(4-8-18)20(24)29-12-10-27-9-11-28-19/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRMWPQRQZCZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2693304.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)
![7-(4-benzoylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2693307.png)
![4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2693308.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2693309.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2693310.png)


![(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2693314.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2693317.png)
